Cas no 2386668-23-9 (Benzene, 1-​fluoro-​2-​iodo-​5-​methoxy-​4-​methyl-)

Benzene, 1-fluoro-2-iodo-5-methoxy-4-methyl-, is a fluorinated and iodinated aromatic compound with a methoxy and methyl substituent, offering versatile reactivity for synthetic applications. The presence of both fluorine and iodine atoms provides distinct electrophilic and nucleophilic sites, enabling selective functionalization in cross-coupling reactions, such as Suzuki or Sonogashira couplings. The methoxy and methyl groups further enhance its utility as a building block in pharmaceutical and agrochemical synthesis, where precise substitution patterns are critical. Its well-defined structure and stability under standard conditions make it a reliable intermediate for advanced organic transformations. The compound is typically handled under inert conditions to preserve its reactivity.
Benzene, 1-​fluoro-​2-​iodo-​5-​methoxy-​4-​methyl- structure
2386668-23-9 structure
Product Name:Benzene, 1-​fluoro-​2-​iodo-​5-​methoxy-​4-​methyl-
CAS No:2386668-23-9
MF:C8H8FIO
MW:266.05
CID:5076952
Update Time:2025-06-15

Benzene, 1-​fluoro-​2-​iodo-​5-​methoxy-​4-​methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-​fluoro-​2-​iodo-​5-​methoxy-​4-​methyl-
    • Inchi: 1S/C8H8FIO/c1-5-3-7(10)6(9)4-8(5)11-2/h3-4H,1-2H3
    • InChI Key: AKQYJGFIWGDMEH-UHFFFAOYSA-N
    • SMILES: C1(=CC(OC)=C(C=C1I)C)F

Benzene, 1-​fluoro-​2-​iodo-​5-​methoxy-​4-​methyl- Pricemore >>

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Additional information on Benzene, 1-​fluoro-​2-​iodo-​5-​methoxy-​4-​methyl-

Comprehensive Overview of Benzene, 1-fluoro-2-iodo-5-methoxy-4-methyl- (CAS No. 2386668-23-9)

The chemical compound Benzene, 1-fluoro-2-iodo-5-methoxy-4-methyl- (CAS No. 2386668-23-9) is a fluorinated and iodinated aromatic derivative with significant applications in pharmaceutical and material science research. Its unique structure, featuring a fluoro group at position 1, an iodo group at position 2, a methoxy group at position 5, and a methyl group at position 4, makes it a versatile intermediate in organic synthesis. Researchers are increasingly interested in this compound due to its potential role in developing novel drug candidates and advanced materials.

In recent years, the demand for halogenated benzene derivatives like 1-fluoro-2-iodo-5-methoxy-4-methylbenzene has surged, driven by their utility in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are pivotal in constructing complex molecules for medicinal chemistry and agrochemicals. The presence of both fluoro and iodo substituents enhances its reactivity, enabling selective functionalization—a hot topic in green chemistry and sustainable synthesis.

Another area of interest is the compound's potential in PET (Positron Emission Tomography) imaging. The fluoro atom could serve as a label for radiopharmaceuticals, aligning with the growing focus on precision medicine. Meanwhile, the methoxy and methyl groups contribute to its lipophilicity, a critical factor in drug bioavailability studies—a frequently searched term in pharmacokinetics forums.

From a technical perspective, CAS No. 2386668-23-9 is often discussed in the context of structure-activity relationships (SAR). Its modular design allows researchers to explore how subtle changes in substituents affect biological activity, a key question in computational chemistry and molecular modeling communities. This aligns with trending searches like "how to optimize benzene derivatives for drug discovery" or "role of halogen bonds in medicinal chemistry."

Handling and storage of Benzene, 1-fluoro-2-iodo-5-methoxy-4-methyl- require standard precautions for air-sensitive compounds, given the reactivity of the iodo moiety. Its stability under various conditions is a frequent subject in chemical forums, with users inquiring about "best solvents for iodobenzene derivatives" or "protecting groups for methoxy-substituted aromatics." These practical considerations underscore its relevance in industrial-scale synthesis.

In material science, this compound's electron-withdrawing (fluoro) and electron-donating (methoxy) groups make it a candidate for designing organic semiconductors or liquid crystals—topics gaining traction in renewable energy discussions. Searches like "benzene derivatives in OLEDs" or "impact of substituents on HOMO-LUMO gaps" reflect this interdisciplinary appeal.

To summarize, CAS No. 2386668-23-9 exemplifies how targeted modifications to a benzene core can unlock diverse functionalities. Its intersection with drug development, imaging technologies, and smart materials positions it as a compound of enduring interest, answering today's search trends while shaping tomorrow's innovations.

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